molecular formula C4H4FN B12949304 2-fluoro-1H-pyrrole CAS No. 2105-73-9

2-fluoro-1H-pyrrole

Cat. No.: B12949304
CAS No.: 2105-73-9
M. Wt: 85.08 g/mol
InChI Key: CVCDRFTUJQLDOH-UHFFFAOYSA-N
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Description

2-Fluoro-1H-pyrrole is a fluorinated derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1H-pyrrole can be achieved through several methods. One common approach involves the direct fluorination of pyrrole using elemental fluorine or xenon difluoride. For instance, the treatment of N-methylpyrrole with fluorine gas in chloroform can yield both 2-fluoro- and 3-fluoropyrroles . Another method involves the use of xenon difluoride to fluorinate pyrroles without NH-protection, resulting in substituted 2-fluoropyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes under controlled conditions to ensure high yields and purity. The use of gas-phase electron ionization of sulfur hexafluoride (SF6) has also been reported as an effective method for producing 2-fluoropyrrole .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include elemental fluorine, xenon difluoride, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pressures to optimize yields and selectivity .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, electrophilic substitution reactions can yield various substituted pyrroles, while nucleophilic substitution can lead to the formation of different fluorinated derivatives .

Mechanism of Action

The mechanism of action of 2-fluoro-1H-pyrrole and its derivatives involves interactions with specific molecular targets and pathways. For example, fluorinated pyrrole derivatives can act as inhibitors of enzymes or receptors, leading to various biological effects. The exact mechanism may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

2-Fluoro-1H-pyrrole can be compared with other fluorinated pyrroles and similar heterocyclic compounds. Some similar compounds include:

    3-Fluoropyrrole: Another fluorinated derivative with the fluorine atom at the third position.

    2,5-Difluoropyrrole: A compound with two fluorine atoms at the second and fifth positions.

    Trifluoromethylpyrrole: A pyrrole derivative with a trifluoromethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

IUPAC Name

2-fluoro-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN/c5-4-2-1-3-6-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDRFTUJQLDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468959
Record name 1H-Pyrrole, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2105-73-9
Record name 1H-Pyrrole, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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